molecular formula C12H24N2 B3162136 (R)-1-(cyclohexylmethyl)piperidin-3-amine CAS No. 876159-95-4

(R)-1-(cyclohexylmethyl)piperidin-3-amine

Cat. No. B3162136
CAS RN: 876159-95-4
M. Wt: 196.33 g/mol
InChI Key: KHLOGZFTLJVFFC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Cyclohexylmethyl)piperidin-3-amine, also known as (R)-N-Cyclohexylmethylpiperidine, is a synthetic chiral amine derived from piperidine. It is an important intermediate used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has a wide range of applications in the scientific and medical fields, including in the synthesis of drugs, the development of new treatments, and the study of biochemical and physiological processes.

Scientific Research Applications

(R)-1-(Cyclohexylmethyl)piperidin-3-amine is used in a variety of scientific research applications, including in the synthesis of drugs, the development of treatments, and the study of biochemical and physiological processes. It is used to synthesize a variety of pharmaceuticals, such as anticonvulsants, antifungals, and antibiotics. It is also used to synthesize pesticides and other chemicals. In addition, (R)-1-(cyclohexylmethyl)piperidin-3-amine is used in the study of biochemical and physiological processes, such as the regulation of hormones, cell signaling, and enzyme activity.

Mechanism of Action

The mechanism of action of (R)-1-(cyclohexylmethyl)piperidin-3-amine is not yet fully understood. It is believed to act as an agonist of certain receptors in the body, such as the 5-HT3 receptor. This receptor is involved in the regulation of neurotransmitter release and is important for the regulation of mood and anxiety. In addition, (R)-1-(cyclohexylmethyl)piperidin-3-amine is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase. This enzyme is important for the breakdown of neurotransmitters in the brain and the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-1-(cyclohexylmethyl)piperidin-3-amine are not yet fully understood. However, it is believed to have an effect on the regulation of hormones, cell signaling, and enzyme activity. It is also believed to have an effect on the regulation of neurotransmitter release, which is important for the regulation of mood and anxiety. In addition, (R)-1-(cyclohexylmethyl)piperidin-3-amine is believed to be involved in the breakdown of neurotransmitters in the brain, which is important for the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The main advantage of using (R)-1-(cyclohexylmethyl)piperidin-3-amine in lab experiments is its wide range of applications in the scientific and medical fields. It can be used in the synthesis of drugs, the development of treatments, and the study of biochemical and physiological processes. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using (R)-1-(cyclohexylmethyl)piperidin-3-amine in lab experiments. It is not yet fully understood how it works and its effects on the body are not yet fully understood. In addition, it is not always easy to isolate and purify the desired product.

Future Directions

There are a number of potential future directions for (R)-1-(cyclohexylmethyl)piperidin-3-amine. These include further research into its mechanism of action, its effects on the body, and its potential applications in the synthesis of drugs, the development of treatments, and the study of biochemical and physiological processes. In addition, further research is needed into the synthesis methods of (R)-1-(cyclohexylmethyl)piperidin-3-

properties

IUPAC Name

(3R)-1-(cyclohexylmethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h11-12H,1-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLOGZFTLJVFFC-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2CCC[C@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(cyclohexylmethyl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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